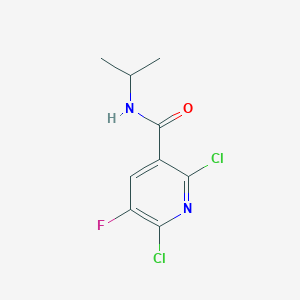

2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide typically involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with isopropylamine under specific conditions . The reaction is carried out in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 2 and 6 are highly susceptible to nucleophilic displacement due to the electron-deficient nature of the pyridine ring, enhanced by the fluorine at position 5 and the electron-withdrawing amide group at position 3.

Mechanistic Insight :

The amide group at position 3 stabilizes the negative charge during the transition state, facilitating substitution at positions 2 and 6. Lithium reagents (e.g., LiCl) enhance reactivity by coordinating with the leaving group .

Hydrolysis Reactions

The amide group can undergo hydrolysis under acidic or basic conditions, though harsh reagents are typically required due to its stability.

Industrial Relevance :

Hydrolysis to the carboxylic acid is a critical step in synthesizing kinase inhibitors like Sotorasib . The acid is further converted to acyl chlorides for coupling reactions .

Reduction Reactions

The amide group can be reduced to an amine under specific conditions, though this is less common due to competing side reactions.

| Reaction Type | Conditions | Products | Key References |

|---|---|---|---|

| LiAlH<sub>4</sub> reduction | Dry THF, 0–5°C | 2,6-Dichloro-5-fluoro-N-isopropylnicotinamine |

Challenges :

Over-reduction of the pyridine ring or dehalogenation may occur, necessitating precise temperature control .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogen substituents.

Applications :

These reactions are pivotal in constructing complex molecules like AMG 510, a KRAS inhibitor .

Thermal Stability and Side Reactions

At elevated temperatures (>160°C), decomposition or rearrangement may occur:

-

Dechlorination : Loss of chlorine at position 6 under reducing conditions .

-

Ring Opening : Rare under standard conditions but observed in extreme thermal stress .

Comparative Reactivity

A comparison with structurally similar compounds highlights unique features:

| Compound | Substituents | Reactivity |

|---|---|---|

| 2,6-Dichloro-5-fluoro-N-isopropylnicotinamide | 2-Cl, 6-Cl, 5-F, 3-CONH-iPr | High NAS activity at C2/C6 |

| 5,6-Dichloro-N-isopropylnicotinamide | 5-Cl, 6-Cl, 3-CONH-iPr | Lower NAS due to less ring activation |

Synthetic Utility

This compound serves as a precursor in synthesizing oncology therapeutics:

科学研究应用

Pharmaceutical Intermediate

DCFIN serves primarily as an important intermediate in the synthesis of several pharmaceutical agents. Notably, it is utilized in the production of Sotorasib, a targeted therapy for KRAS-mutated cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Sotorasib functions as a RAS GTPase family inhibitor, making DCFIN crucial in its synthetic pathway .

Synthesis of Other Compounds

In addition to Sotorasib, DCFIN is involved in the synthesis of other compounds such as AMG 510, which also targets KRAS mutations. The synthesis process typically involves multi-step reactions where DCFIN acts as a key building block .

Antibacterial Agents

DCFIN and its derivatives are also explored for their potential in developing antibacterial agents. Specifically, it has been identified as a precursor to naphthyridine derivatives that exhibit antibacterial properties. The synthesis routes often involve converting DCFIN into various substituted pyridines that are essential for creating these therapeutic agents .

Research and Development

The compound is under investigation for additional therapeutic uses beyond its current applications. Research has indicated its potential role in treating other diseases due to its unique chemical properties and reactivity profile. Ongoing studies focus on optimizing its synthesis and evaluating its efficacy against various pathogens .

Toxicological Studies

As with many fluorinated compounds, understanding the toxicological profile of DCFIN is critical for its safe application in pharmaceuticals. Preliminary studies indicate that while it has beneficial properties, it may also pose risks such as skin irritation and respiratory issues if not handled properly .

Case Study 1: Sotorasib Development

- Objective : To evaluate the effectiveness of DCFIN in synthesizing Sotorasib.

- Findings : Successful incorporation of DCFIN into the synthetic pathway resulted in high yields of Sotorasib, demonstrating its importance as a pharmaceutical intermediate.

Case Study 2: Antibacterial Activity

- Objective : To assess the antibacterial properties of naphthyridine derivatives synthesized from DCFIN.

- Findings : Several derivatives showed significant antibacterial activity against common pathogens, indicating potential for development into new antibiotic therapies.

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceutical Intermediate | Sotorasib synthesis | Essential for effective production |

| Antibacterial Agents | Naphthyridine derivatives | Demonstrated antibacterial activity |

| Research & Development | Exploring new therapeutic uses | Ongoing studies showing promise |

| Toxicological Studies | Safety profile assessments | Identified potential health risks |

作用机制

相似化合物的比较

Similar Compounds

2,6-Dichloro-5-Fluoronicotinic Acid: A precursor in the synthesis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide.

N-Isopropyl-2,6-Dichloro-5-Fluoronicotinamide: A similar compound with slight structural variations.

Uniqueness

This compound is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties .

生物活性

2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide (DCF-NIP) is a fluorinated derivative of nicotinamide that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C_6H_3Cl_2FN_2O

- Molecular Weight : 209.01 g/mol

- CAS Number : 113237-20-0

Biological Activity Overview

Research indicates that DCF-NIP exhibits significant biological activities, primarily in the fields of antimicrobial and anticancer research. The compound's structural characteristics contribute to its interaction with various biological targets.

Antimicrobial Activity

DCN-NIP has demonstrated notable antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

| Fungi | Low |

Anticancer Properties

The compound has been investigated for its potential use in cancer therapy. Preliminary studies suggest that DCF-NIP can inhibit tumor growth in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human colorectal cancer cells (HCT116) revealed that DCF-NIP significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM.

The mechanism by which DCF-NIP exerts its biological effects involves several pathways:

- Enzyme Inhibition : DCF-NIP may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.

- Receptor Interaction : The compound is believed to interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that DCF-NIP induces oxidative stress in microbial cells, leading to cell death.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of DCF-NIP, indicating favorable absorption characteristics when administered orally.

Table: Summary of Research Findings

属性

IUPAC Name |

2,6-dichloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2FN2O/c1-4(2)13-9(15)5-3-6(12)8(11)14-7(5)10/h3-4H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDNIEVARMJBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(N=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381911 | |

| Record name | 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680217-86-1 | |

| Record name | 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。